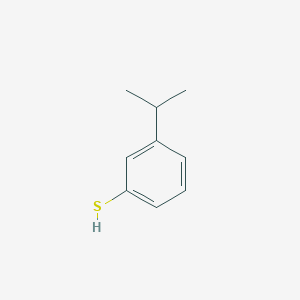

3-Isopropylthiophenol

Description

Structure

3D Structure

Properties

CAS No. |

178959-93-8 |

|---|---|

Molecular Formula |

C9H12S |

Molecular Weight |

152.26 g/mol |

IUPAC Name |

3-propan-2-ylbenzenethiol |

InChI |

InChI=1S/C9H12S/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 |

InChI Key |

AELUMDDQRLJQRX-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC=C1)S |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)S |

Synonyms |

Benzenethiol, 3-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropylthiophenol: Chemical Properties and Structure

Disclaimer: Publicly available scientific data specifically for 3-Isopropylthiophenol is limited. This guide compiles available information and provides data for structurally similar compounds for reference. All data not explicitly cited for this compound should be treated as estimations based on analogous compounds.

Introduction

This compound is an aromatic thiol compound with a molecular structure featuring an isopropyl group and a thiol functional group attached to a benzene ring at the meta position. Aromatic thiols are important intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the sulfur atom and the substitution pattern on the aromatic ring dictates the chemical reactivity and physical properties of these molecules. Due to the limited specific data on this compound, this guide will also reference data for the analogous compound, 3-isopropylphenol, and the isomeric 4-isopropylthiophenol to provide a comparative context for its potential properties and reactivity.

Chemical and Physical Properties

| Property | This compound (Estimated/Analog Data) | 3-Isopropylphenol[1][2][3] | 4-Isopropylthiophenol[4][5][6][7][8] |

| CAS Number | Not Found | 618-45-1 | 4946-14-9 |

| Molecular Formula | C₉H₁₂S | C₉H₁₂O | C₉H₁₂S |

| Molecular Weight | 152.26 g/mol | 136.19 g/mol | 152.26 g/mol |

| Boiling Point | Estimated to be similar to 4-isomer | 228-229 °C @ 760 mmHg | 215.1 °C @ 760 mmHg |

| Melting Point | Not Found | 23-26 °C | Not available |

| Density | Estimated to be similar to 4-isomer | 0.994 g/mL @ 25 °C | 0.979 g/mL @ 25 °C |

| Appearance | Likely a colorless to yellow liquid with a strong stench[6][9] | Yellow to brown liquid to solid | Colorless to light yellow liquid |

| Solubility | Likely soluble in organic solvents, sparingly soluble in water[4][8] | Soluble in alcohol, slightly soluble in water | Soluble in alcohol and benzene, low solubility in water |

| Flash Point | Estimated to be similar to 4-isomer | 104.44 °C | 86.4 °C |

Chemical Structure and Reactivity

The structure of this compound consists of a benzene ring substituted with an isopropyl group at position 3 and a thiol group at position 1. The thiol group (-SH) is the primary site of reactivity, exhibiting nucleophilic character and susceptibility to oxidation.

Synthesis

A general synthetic route to substituted thiophenols, such as this compound, can be conceptualized through a multi-step process starting from a readily available precursor like 3-isopropylaniline. A common method involves the diazotization of the corresponding aniline followed by reaction with a sulfur-containing nucleophile.

References

- 1. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]

- 2. 3-Isopropylphenol | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-ISOPROPYLPHENOL | 618-45-1 [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chemnet.com [chemnet.com]

- 6. fishersci.com [fishersci.com]

- 7. (4-Isopropyl)thiophenol | 4946-14-9 [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Data of 3-Isopropylthiophenol: A Technical Guide

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic characteristics of 3-Isopropylthiophenol.

The NMR spectra are predicted by analyzing the known spectra of thiophenol and cumene (isopropylbenzene). The substitution pattern on the benzene ring will influence the chemical shifts and coupling constants of the aromatic protons.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the thiol proton.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H | 7.0 - 7.3 | Multiplet | 4H | |

| -SH | 3.4 - 3.6 | Singlet | 1H | |

| -CH(CH₃)₂ | 2.8 - 3.0 | Septet | 1H | ~6.9 |

| -CH(CH ₃)₂ | 1.2 - 1.3 | Doublet | 6H | ~6.9 |

Rationale for Prediction:

-

Aromatic Protons (Ar-H): In thiophenol, the aromatic protons appear as a multiplet between δ 7.0 and 7.4 ppm. In cumene, these protons are observed in a similar region[1][2]. The 3-substitution pattern in this compound will lead to a complex multiplet for the four aromatic protons.

-

Thiol Proton (-SH): The thiol proton in thiophenol typically appears as a singlet around δ 3.4 ppm[3][4]. Its chemical shift can be variable and may be concentration-dependent.

-

Isopropyl Group Protons (-CH(CH₃)₂): In cumene, the methine proton of the isopropyl group is a septet around δ 2.9 ppm, and the methyl protons are a doublet at approximately δ 1.2 ppm, with a coupling constant of about 6.9 Hz[1][2]. Similar shifts are expected for this compound.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the isopropyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-S (Ar) | 128 - 132 |

| C-isopropyl (Ar) | 148 - 152 |

| CH (Ar) | 124 - 130 |

| C H(CH₃)₂ | 33 - 37 |

| -CH(C H₃)₂ | 22 - 26 |

Rationale for Prediction:

-

Aromatic Carbons: In thiophenol, the carbon attached to the sulfur atom (C-S) resonates around δ 129 ppm, and other aromatic carbons are found between δ 125 and 130 ppm[5]. For cumene, the carbon attached to the isopropyl group is at about δ 149 ppm, with other aromatic carbons in the δ 124-129 ppm range[6][7]. By combining these, we can estimate the chemical shifts for the substituted benzene ring in this compound.

-

Isopropyl Group Carbons: The methine carbon in cumene appears around δ 34 ppm, and the methyl carbons are at approximately δ 24 ppm[6][7]. These are expected to be similar in this compound.

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2550 | S-H stretch | Thiol |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2970 | C-H stretch | Isopropyl (Alkyl) |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| 680 - 780 | C-H bend (out-of-plane) | Substituted aromatic |

| ~700 | C-S stretch | Thiophenol |

Rationale for Prediction:

-

S-H Stretch: The S-H stretching vibration in thiols is typically a weak band appearing around 2550 cm⁻¹[8].

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹[9].

-

Alkyl C-H Stretch: The isopropyl group will show C-H stretching absorptions in the 2850-2970 cm⁻¹ range[9].

-

Aromatic C=C Stretch: Benzene ring C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹[9].

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations for a meta-disubstituted benzene ring are expected in the 680-780 cm⁻¹ region.

-

C-S Stretch: The C-S stretching vibration for thiophenol is reported to be around 698 cm⁻¹[8].

The mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 109 | [M - C₃H₇]⁺ or [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

Rationale for Prediction:

-

Molecular Ion ([M]⁺): The molecular weight of this compound (C₉H₁₂S) is 152.26 g/mol , so the molecular ion peak is expected at m/z 152.

-

[M - CH₃]⁺: Loss of a methyl group from the isopropyl substituent is a common fragmentation pathway for isopropyl-substituted aromatic compounds, as seen in the mass spectrum of cumene, which would result in a fragment at m/z 137[10][11].

-

[M - C₃H₇]⁺ or [C₆H₅S]⁺: Cleavage of the entire isopropyl group would lead to a fragment at m/z 109, corresponding to the thiophenol cation. This is analogous to the loss of the alkyl group in cumene to give a phenyl cation[10].

-

[C₆H₅]⁺: Loss of the SH group from the thiophenol fragment could lead to a phenyl cation at m/z 77, a common fragment in the mass spectra of benzene derivatives[10].

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: For a volatile liquid, direct injection or infusion via a syringe pump into the ion source is suitable. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Cumene(98-82-8) 1H NMR [m.chemicalbook.com]

- 2. C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectrabase.com [spectrabase.com]

- 4. Thiophenol(108-98-5) 1H NMR spectrum [chemicalbook.com]

- 5. Thiophenol(108-98-5) 13C NMR spectrum [chemicalbook.com]

- 6. Cumene(98-82-8) 13C NMR [m.chemicalbook.com]

- 7. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Infra-red spectra of thiophenol and thioglycollic acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. docbrown.info [docbrown.info]

- 10. docbrown.info [docbrown.info]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Isopropylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Isopropylthiophenol (CAS No. 24574-03-6) is limited in publicly available scientific literature. The following guide has been compiled using data from structurally similar compounds, particularly its isomer 4-Isopropylthiophenol, and established principles of organic chemistry to predict its characteristics. All data presented for comparison should be considered estimates and require experimental validation.

Executive Summary

This compound is an aromatic thiol compound with potential applications in organic synthesis, particularly as an intermediate in the pharmaceutical and agrochemical industries. Its structure, featuring a thiol group and an isopropyl substituent on a benzene ring, dictates its reactivity, making it a subject of interest for creating more complex molecules. This guide provides a summary of its predicted physical and chemical properties, expected spectroscopic characteristics, and general experimental protocols relevant to its synthesis and reactivity.

Physical and Chemical Properties

The physical properties of this compound are anticipated to be similar to those of its isomers and other alkylated thiophenols. The following table summarizes these predicted and comparative values.

| Property | Predicted/Comparative Value for this compound | Reference Data (4-Isopropylthiophenol) |

| Molecular Formula | C₉H₁₂S | C₉H₁₂S |

| Molecular Weight | 152.26 g/mol | 152.26 g/mol [1][2] |

| CAS Number | 24574-03-6 | 4946-14-9[1] |

| Appearance | Expected to be a colorless to light yellow liquid | Clear, colorless to light yellow liquid[1][2] |

| Odor | Strong, unpleasant, characteristic stench of thiols | Stench[1][3] |

| Boiling Point | Estimated to be similar to the 4-isomer | 99-100 °C at 14 mmHg[1] |

| Density | Estimated to be ~0.98 g/mL at 25 °C | 0.979 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | Estimated to be ~1.55 | 1.552[1] |

| pKa | Estimated to be similar to other thiophenols | 6.79 ± 0.10 (Predicted)[1] |

| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, ether, benzene) and have low solubility in water. | Soluble in alcohol and benzene; low solubility in water.[4][5] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Characteristics for this compound |

| ¹H NMR | - Aromatic protons: Complex multiplets in the range of δ 7.0-7.4 ppm. The meta-substitution pattern will lead to a distinct splitting pattern for the four aromatic protons.- SH proton: A singlet around δ 3.0-4.0 ppm, which is exchangeable with D₂O.- Isopropyl CH: A septet around δ 2.9-3.1 ppm.- Isopropyl CH₃: A doublet around δ 1.2-1.3 ppm. |

| ¹³C NMR | - Aromatic carbons: Multiple signals in the range of δ 120-150 ppm. The carbon attached to the sulfur atom (C-S) would be in the lower end of this range, while the isopropyl-substituted carbon would be at the higher end.- Isopropyl CH: A signal around δ 34 ppm.- Isopropyl CH₃: A signal around δ 24 ppm. |

| IR Spectroscopy | - S-H stretch: A weak, sharp absorption band around 2550-2600 cm⁻¹.- C-S stretch: An absorption band in the fingerprint region.- Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.- Aromatic C=C stretch: Absorption bands in the 1450-1600 cm⁻¹ region.- C-H bends (aromatic): Strong absorptions in the 690-900 cm⁻¹ range, characteristic of the meta-substitution pattern. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 152.- Major Fragments: Loss of the isopropyl group ([M-43]⁺) leading to a fragment at m/z = 109. Other fragmentation patterns typical of aromatic thiols would also be expected.[6] |

Chemical Reactivity and Stability

Reactivity: this compound is expected to exhibit reactivity typical of aromatic thiols.

-

Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents will convert it to the corresponding disulfide (3,3'-diisopropyldiphenyl disulfide). Stronger oxidizing agents can lead to the formation of sulfonic acids.

-

Nucleophilicity: The thiolate anion, formed by deprotonation of the thiol, is a strong nucleophile. It can participate in nucleophilic substitution and addition reactions. For example, it can react with alkyl halides to form thioethers.[1][4][7]

-

Acidity: The thiol proton is weakly acidic, with a pKa expected to be around 6-7, similar to other thiophenols. It will react with strong bases to form the corresponding thiolate salt.

Stability: The compound is likely to be sensitive to air, with the potential for slow oxidation to the disulfide over time.[8] It should be stored under an inert atmosphere in a cool, dark place.

Experimental Protocols

General Synthesis of this compound (Leuckart Reaction followed by Diazotization)

A common route for the synthesis of thiophenols involves the reduction of the corresponding sulfonyl chloride or through the Sandmeyer-type reaction of a diazonium salt. Below is a generalized protocol for the synthesis starting from 3-isopropylaniline.

Methodology:

-

Diazotization of 3-Isopropylaniline:

-

Dissolve 3-isopropylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

The resulting solution contains the 3-isopropyldiazonium salt.

-

-

Reaction with a Sulfur Reagent:

-

In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate.

-

Slowly add the cold diazonium salt solution to the xanthate solution. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, the mixture is typically warmed to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

-

Hydrolysis and Isolation:

-

The intermediate xanthate ester is then hydrolyzed, typically by heating with a strong base like sodium hydroxide.

-

After hydrolysis, the reaction mixture is cooled and acidified to protonate the thiolate and precipitate the crude this compound.

-

The crude product can be extracted with an organic solvent (e.g., ether), washed, dried, and purified by vacuum distillation.

-

Oxidation to 3,3'-Diisopropyldiphenyl Disulfide

This protocol describes a typical oxidation reaction of a thiophenol.

Methodology:

-

Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or dichloromethane.

-

Oxidation: Add a mild oxidizing agent. A simple method is to bubble air through the solution, often in the presence of a catalytic amount of base or a transition metal catalyst. Alternatively, a stoichiometric amount of an oxidizing agent like iodine (I₂) or hydrogen peroxide (H₂O₂) can be used.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction mixture is worked up to remove the catalyst and any byproducts. The solvent is evaporated, and the resulting crude disulfide can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for General Thiophenol Synthesis

Caption: General synthetic pathway for this compound.

Characteristic Reaction: Oxidation to Disulfide

Caption: Oxidation of this compound to its disulfide.

References

- 1. (4-Isopropyl)thiophenol | 4946-14-9 [chemicalbook.com]

- 2. 3228-03-3 CAS MSDS (5-ISOPROPYL-3-METHYLPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

3-Isopropylthiophenol CAS number and molecular formula

Please Note: The initial request for "3-Isopropylthiophenol" did not yield a readily available compound with significant published data. The following guide pertains to the commercially available and well-documented positional isomer, 4-Isopropylthiophenol .

CAS Number: 4946-14-9 Molecular Formula: C₉H₁₂S

This technical guide provides a comprehensive overview of 4-Isopropylthiophenol, a versatile aromatic thiol compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

4-Isopropylthiophenol, also known as p-isopropylbenzenethiol, is a colorless to pale yellow liquid with a characteristic strong odor. It is a key intermediate in various chemical syntheses due to the reactivity of its thiol group.

| Property | Value | Reference(s) |

| Molecular Weight | 152.26 g/mol | [1][2] |

| Boiling Point | 99-100 °C at 14 mmHg | [2] |

| Density | 0.979 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.552 (lit.) | [2] |

| Flash Point | 106 °C | [3] |

| Solubility | Soluble in alcohol and benzene. | [3] |

Applications in Research and Development

4-Isopropylthiophenol is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Its nucleophilic thiol group readily participates in a variety of chemical transformations, making it a versatile reagent for constructing more complex molecules.

Key application areas include:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4] The incorporation of the 4-isopropylthiophenyl moiety can influence the biological activity and pharmacokinetic properties of drug candidates.

-

Agrochemical Development: This compound is utilized in the creation of new pesticides and herbicides.[4]

-

Organic Synthesis: It is employed in a range of reactions, including nucleophilic substitution and oxidation to disulfides, to create diverse molecular architectures.[4]

Experimental Protocols

Detailed methodologies for key reactions involving 4-Isopropylthiophenol are outlined below.

Oxidation to 1,2-bis(4-isopropylphenyl) disulfide

This protocol describes the synthesis of the corresponding disulfide through oxidation.

Materials:

-

4-Isopropylthiophenol

-

Activated Carbon

-

Xylene

-

Air source

Procedure:

-

In a reaction vessel, dissolve 4-Isopropylthiophenol in xylene.

-

Add activated carbon to the solution.

-

Heat the mixture while bubbling air through it.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, filter the activated carbon from the reaction mixture.

-

Remove the xylene under reduced pressure to yield the crude 1,2-bis(4-isopropylphenyl) disulfide.

-

Purify the product by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution with 2-chloro-3-formylquinolines

This procedure details the reaction of 4-Isopropylthiophenol with a heterocyclic electrophile.[2]

Materials:

-

4-Isopropylthiophenol

-

2-chloro-3-formylquinoline

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a dry reaction flask under an inert atmosphere, suspend sodium hydride in DMSO.

-

Slowly add a solution of 4-Isopropylthiophenol in DMSO to the suspension at room temperature.

-

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the thiolate.

-

Add a solution of 2-chloro-3-formylquinoline in DMSO to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Isopropylthiophenol

Introduction

3-Isopropylthiophenol is an aromatic thiol compound with potential applications in organic synthesis, including the preparation of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various solvents and its stability under different environmental conditions is crucial for its effective use in research and development. This technical guide aims to provide a comprehensive overview of these properties, drawing comparisons with the more extensively studied 4-isopropylthiophenol, and to furnish researchers with detailed experimental protocols for empirical determination.

Physicochemical Properties of Isopropylthiophenol Isomers

While specific data for this compound is scarce, the properties of 4-isopropylthiophenol provide a useful reference point.

Table 1: Physicochemical Properties of 4-Isopropylthiophenol

| Property | Value |

| CAS Number | 4946-14-9[1][2][3][4] |

| Molecular Formula | C₉H₁₂S[4] |

| Molecular Weight | 152.26 g/mol [4] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 99-100 °C at 14 mmHg[3] |

| Density | 0.979 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.552[4] |

Solubility Profile

For a compound like this compound, solubility is dictated by the interplay of its nonpolar isopropyl and benzene components and the polar thiol group. It is expected to be sparingly soluble in water and readily soluble in organic solvents.

Table 2: Qualitative Solubility of 4-Isopropylthiophenol

| Solvent | Solubility | Reference |

| Water | Low solubility | [1] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Benzene | Soluble | [5] |

Stability Profile

The stability of thiophenols is significantly influenced by their susceptibility to oxidation. The thiol group (-SH) can be readily oxidized to form a disulfide bond (-S-S-), particularly in the presence of air or other oxidizing agents.

Key Stability Considerations for Isopropylthiophenol:

-

Air Sensitivity: 4-Isopropylthiophenol is reported to be air-sensitive, suggesting that it can be oxidized upon exposure to air.[3] This is a common characteristic of thiols.

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[3]

-

Thermal Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[3]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound in various solvents by visual assessment.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane, dimethyl sulfoxide)

-

Glass vials with screw caps

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a readily soluble solvent if the compound is a solid. If it is a liquid, it can be used directly.

-

Initial Screening:

-

To a series of labeled vials, add a known volume (e.g., 1 mL) of each test solvent.

-

Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each vial.

-

Cap the vials and vortex for 1-2 minutes at room temperature.

-

Visually inspect for complete dissolution. If the compound dissolves completely, it is considered soluble at that concentration.

-

-

Quantitative Determination (for sparingly soluble compounds):

-

If the compound is not fully soluble in the initial screening, prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

-

Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Centrifuge the mixture to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

-

Data Reporting: Report the solubility in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L) at a specified temperature.

Caption: A generalized workflow for determining the solubility of a compound.

Protocol for Stability Assessment

This protocol describes a method to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., pH 4, 7, 9 buffers)

-

Temperature-controlled chambers/ovens

-

Light exposure chamber (photostability chamber)

-

Inert gas (e.g., nitrogen or argon)

-

Analytical instrumentation for quantification (e.g., HPLC with a stability-indicating method)

Procedure:

-

Forced Degradation Studies:

-

Hydrolytic Stability: Dissolve this compound in solutions of different pH (acidic, neutral, basic) and store at an elevated temperature (e.g., 50 °C).

-

Thermal Stability: Store samples of the neat compound (or in a suitable solvent) at elevated temperatures (e.g., 50 °C, 70 °C) in the dark.

-

Photostability: Expose samples of the compound to controlled light conditions in a photostability chamber. A control sample should be kept in the dark.

-

Oxidative Stability: Expose the compound to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) or bubble air through a solution of the compound. A control sample should be maintained under an inert atmosphere.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation over time for each condition.

-

Identify and, if possible, characterize the major degradation products.

-

Caption: A simplified diagram illustrating the oxidative degradation of a thiophenol to a disulfide.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not widely documented, its chemical structure suggests it behaves as a typical aromatic thiol. It is expected to be soluble in organic solvents and have limited aqueous solubility. Its primary stability concern is oxidation of the thiol group, particularly when exposed to air or other oxidizing agents. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, which is essential for its successful application in drug development and other scientific endeavors.

References

Potential Applications of 3-Isopropylthiophenol in Organic Chemistry: A Technical Guide

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the synthesis, properties, and applications of 3-isopropylthiophenol. Much of the following guide is based on established principles of organic chemistry and comparative analysis with structurally related compounds, such as its isomer 4-isopropylthiophenol and other 3-substituted thiophenols. This document is intended for researchers, scientists, and drug development professionals as a guide to the probable characteristics and potential uses of this compound.

Introduction

This compound, a substituted aromatic thiol, presents a unique combination of a nucleophilic sulfur moiety and a sterically influencing isopropyl group at the meta position of the benzene ring. This substitution pattern is anticipated to influence its reactivity and the properties of its derivatives, making it a potentially valuable, yet underexplored, building block in organic synthesis. Its applications are predicted to span from the synthesis of fine chemicals and polymers to the development of novel agrochemicals and active pharmaceutical ingredients (APIs). The presence of the thiol group offers a versatile handle for a wide array of chemical transformations, while the isopropyl group can modulate lipophilicity, metabolic stability, and molecular interactions of the resulting compounds.

Physicochemical Properties (Predicted and Comparative)

Specific experimental data for this compound is scarce. However, its properties can be estimated by comparing them with those of its precursor, 3-isopropylphenol, and its isomer, 4-isopropylthiophenol.

| Property | 3-Isopropylphenol[1][2][3] | 4-Isopropylthiophenol[4][5][6][7][8] | This compound (Predicted) |

| Molecular Formula | C9H12O | C9H12S | C9H12S |

| Molecular Weight | 136.19 g/mol | 152.26 g/mol | 152.26 g/mol |

| Appearance | Liquid at room temp. | Colorless to light yellow liquid | Colorless to light yellow liquid with a strong odor |

| Boiling Point | 228 °C | 99-100 °C at 14 mmHg | Expected to be similar to the 4-isomer |

| Melting Point | 25-26 °C | Not available | Likely a low-melting solid or liquid |

| Density | 0.994 g/mL at 25 °C | 0.979 g/mL at 25 °C | ~0.98-1.0 g/mL at 25 °C |

| Refractive Index | n20/D 1.526 | n20/D 1.552 | ~1.55 |

| pKa | ~10 | ~6.8 | Expected to be in the range of 6.5-7.5 |

Synthesis of this compound

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a robust method for converting phenols to thiophenols.[9][10][11][12] This would be a likely route starting from the commercially available 3-isopropylphenol.

Experimental Protocol (General):

-

O-Thiocarbamate Formation: To a solution of 3-isopropylphenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride or potassium carbonate. Stir the mixture until deprotonation is complete. Add N,N-dimethylthiocarbamoyl chloride dropwise at room temperature and stir until the reaction is complete (monitored by TLC). Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting O-(3-isopropylphenyl) dimethylthiocarbamate by crystallization or chromatography.

-

Thermal Rearrangement: Heat the purified O-aryl thiocarbamate, either neat or in a high-boiling solvent (e.g., diphenyl ether), to a high temperature (typically 200-300 °C) until the rearrangement to the S-aryl thiocarbamate is complete. The reaction can be monitored by TLC or GC-MS.

-

Hydrolysis: Hydrolyze the resulting S-(3-isopropylphenyl) dimethylthiocarbamate by refluxing with a strong base, such as aqueous or alcoholic sodium hydroxide or potassium hydroxide. After cooling, acidify the reaction mixture to protonate the thiolate and extract the this compound with an organic solvent. Purify the final product by distillation under reduced pressure.

Leuckart Thiophenol Reaction

This method involves the reaction of a diazonium salt, derived from 3-isopropylaniline, with a xanthate salt.[13][14][15][16]

Experimental Protocol (General):

-

Diazotization: Dissolve 3-isopropylaniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

-

Xanthate Coupling: In a separate flask, dissolve potassium ethyl xanthate in water. Add the cold diazonium salt solution to the xanthate solution. A solid or oil will form.

-

Hydrolysis: Heat the reaction mixture to hydrolyze the intermediate aryl xanthate. The thiophenol can then be isolated by steam distillation or extraction, followed by purification.

Potential Applications in Organic Synthesis

The reactivity of this compound is governed by the thiol group, which can act as a potent nucleophile, a reducing agent, or be transformed into various other sulfur-containing functional groups.

Nucleophilic Substitution Reactions

Thiophenols are excellent nucleophiles and will readily undergo S-alkylation and S-arylation reactions.

-

S-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base yields aryl alkyl sulfides. This is a fundamental transformation for introducing the 3-isopropylphenylthio moiety into a molecule.

Experimental Protocol (General for S-Alkylation): To a solution of this compound in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate or sodium hydroxide. Stir for a short period to form the thiolate. Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Perform an aqueous workup and extract the product with an organic solvent. Purify the resulting sulfide by chromatography or distillation.

-

Palladium-Catalyzed Cross-Coupling: this compound can be coupled with aryl halides or triflates using a palladium catalyst and a suitable ligand to form diaryl sulfides.[17][18][19] These structures are prevalent in medicinal chemistry and materials science.

Oxidation Reactions

-

Disulfide Formation: Mild oxidation of this compound, for example with iodine, hydrogen peroxide, or air in the presence of a catalyst, will lead to the corresponding disulfide.[20][21][22][23] Disulfides are important in their own right and can also serve as a protecting group for the thiol.

Experimental Protocol (General for Disulfide Formation): Dissolve this compound in a suitable solvent such as dichloromethane or methanol. Add a solution of the oxidizing agent (e.g., a slight excess of iodine in methanol) dropwise with stirring. The reaction is often rapid. Monitor the disappearance of the thiol by TLC. After completion, remove the solvent under reduced pressure. The product can be purified by recrystallization or chromatography.

-

Formation of Sulfonic Acids: Stronger oxidation will convert the thiol to the corresponding sulfonic acid, a highly polar functional group that can be used as a synthetic intermediate or to impart water solubility to a molecule.

Radical Reactions

The S-H bond of this compound can participate in radical reactions, for example, in the addition to alkenes and alkynes (thiol-ene and thiol-yne reactions).

Potential Applications in Drug Discovery and Agrochemicals

While no specific applications of this compound are documented, its structural motifs are relevant to medicinal and agrochemical chemistry.

-

As a Building Block for APIs: The 3-isopropylphenylthio group can be incorporated into larger molecules to modulate their biological activity. The isopropyl group can enhance binding to hydrophobic pockets in enzymes or receptors, and it can influence the metabolic stability of the compound. A patent for 3- or 4-monosubstituted phenol and thiophenol derivatives as H3 ligands suggests potential in treating inflammatory, allergic, and respiratory diseases.

-

In Agrochemicals: Many pesticides and herbicides contain thioether linkages.[4] this compound could serve as a precursor for new crop protection agents.

Conclusion

This compound is a chemical entity with significant, albeit largely unexplored, potential in organic chemistry. Based on the well-established reactivity of thiophenols, it is expected to be a versatile building block for the synthesis of a wide range of compounds. The development of efficient and specific synthetic routes to this compound will be crucial for unlocking its full potential in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. Further investigation into the specific properties and reactivity of this compound is warranted to fully characterize this promising molecule.

References

- 1. 3-ISOPROPYLPHENOL | 618-45-1 [chemicalbook.com]

- 2. 3-Isopropylphenol | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 4-Isopropylthiophenol [webbook.nist.gov]

- 6. (4-Isopropyl)thiophenol|lookchem [lookchem.com]

- 7. (4-Isopropyl)thiophenol | 4946-14-9 [chemicalbook.com]

- 8. 4-Isopropylthiophenol | 4946-14-9 | Benchchem [benchchem.com]

- 9. Newman-Kwart Rearrangement [organic-chemistry.org]

- 10. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 14. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Disulfide synthesis by S-S coupling [organic-chemistry.org]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Isopropylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for 3-Isopropylthiophenol, a compound utilized in various organic synthesis applications, including the potential development of pharmaceuticals and agrochemicals.[1] Due to its hazardous properties, strict adherence to the protocols outlined in this document is imperative to ensure the safety of laboratory personnel and the protection of the environment.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The data presented below has been compiled from various safety data sheets for the closely related isomer, 4-Isopropylthiophenol, and should be considered representative.

| Property | Value |

| Molecular Formula | C9H12S |

| Molecular Weight | 152.26 g/mol [2] |

| Appearance | Colorless to light yellow liquid[3][4] |

| Odor | Stench[3][4] |

| Boiling Point | 99 - 100 °C @ 14 mmHg[2][3] |

| Flash Point | 106 °C / 222.8 °F[3] |

| Density | 0.979 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.552[2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[1] |

| Sensitivity | Air sensitive[4] |

Section 2: Hazard Identification and Toxicity

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3] |

| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life |

Summary of Toxicological Effects:

-

Ingestion: Harmful if swallowed, causing severe burns to the mouth and gastrointestinal tract.[5] Ingestion can lead to severe swelling, damage to delicate tissues, and a danger of perforation.[3]

-

Inhalation: Harmful if inhaled and may cause respiratory irritation.[3][4]

-

Skin Contact: Harmful in contact with skin and can cause severe chemical burns.[4][5] The material can be absorbed through the skin, potentially affecting the cardiovascular and central nervous systems.[5]

-

Eye Contact: Causes serious, potentially permanent, eye damage.[3][5] Vapors and mists can be extremely irritating.[5]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure risks.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment:

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may also be necessary. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Fire/flame resistant and impervious clothing is recommended.[6] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., NIOSH/MSHA or European Standard EN 149 approved).[3][6] |

General Hygiene Practices:

-

Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[3][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4][7]

Section 4: First Aid Measures

In the event of exposure, immediate medical attention is required.[3][4]

| Exposure Route | First Aid Protocol |

| Ingestion | Do NOT induce vomiting.[3][4] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[3] |

| Skin Contact | Immediately take off all contaminated clothing.[3][4] Rinse skin with plenty of water for at least 15 minutes.[3][4] Seek immediate medical attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids.[3][4] Remove contact lenses, if present and easy to do.[3][4] Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3][4] |

Section 5: Spill and Leak Procedures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3][4]

Methodology for Spill Cleanup:

-

Evacuate and Secure: Immediately clear the area of all personnel and move upwind of the spill.[5]

-

Personal Protection: Before attempting cleanup, don the appropriate personal protective equipment as detailed in Section 3.[5]

-

Ventilation: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.[3]

-

Containment: Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][4] Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[3][4][5]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the container and its contents as hazardous waste in accordance with all local, regional, and national regulations.[3]

Section 6: Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The storage area should be designated for corrosives.[3][4] Keep locked up.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Reactions: Hazardous polymerization does not occur.[3] Reactions with incompatible materials are the primary concern.

Section 7: Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

Disposal Protocol:

-

Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] this compound is considered a hazardous waste.

-

Regulatory Compliance: Consult and comply with all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3]

-

Containment: Keep the waste material in suitable, closed containers for disposal.[3][4]

-

Prohibited Disposal Methods: Do not empty into drains or release into the environment.[3][4]

-

Professional Disposal: Dispose of the contents and container to an approved waste disposal plant.[3][4]

Disclaimer: This document is intended as a guide and does not purport to be all-inclusive. The information is based on the current state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product. Users should conduct their own investigations to determine the suitability of the information for their particular purposes.

References

An In-depth Technical Guide to Known Derivatives of 3-Isopropylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 3-isopropylthiophenol, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of this chemical scaffold.

Introduction

This compound is a sulfur-containing aromatic compound that presents a versatile scaffold for chemical modification. The presence of the thiol group allows for a variety of chemical reactions, leading to the synthesis of a diverse range of derivatives. These derivatives have been explored, albeit to a limited extent, for their potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available information on these derivatives to facilitate further research and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves reactions targeting the thiol and amino functionalities, as well as modifications of the aromatic ring.

Synthesis of 3-(Isopropylthio)aniline

One of the key derivatives is 3-(isopropylthio)aniline. A common synthetic route to this compound involves the reduction of a nitro group to an amine.

Experimental Protocol: Synthesis of 3-Isopropylaniline (Precursor)

A detailed method for the synthesis of the precursor, 3-isopropylaniline, has been described. The process involves the reduction of 3-isopropylnitrobenzene using iron powder in a solution of 50% aqueous ethanol.

-

Dissolve 3-isopropylnitrobenzene (0.127 mole) in 300 ml of 50% aqueous ethanol.

-

Add 23 g of iron powder to the solution with vigorous stirring.

-

Heat the reaction mixture to reflux.

-

Slowly add 13.5 ml of a solution containing 5.2 ml of concentrated hydrochloric acid in 25 ml of 50% aqueous ethanol while maintaining reflux and stirring.

-

After stirring for 30 minutes, make the reaction mixture basic with 2.5 N sodium hydroxide.

-

Perform steam distillation to isolate the product.

-

Extract the distillate with chloroform.

-

Dry the chloroform layer and concentrate it by distillation.

-

The residue is then purified by vacuum distillation to yield 3-isopropylaniline.[1]

The subsequent conversion of 3-isopropylaniline to this compound and then to its thioether derivatives can be achieved through various established methods in organic chemistry.

Synthesis of Thioethers

The synthesis of thioethers from thiophenols is a common transformation. General methods for the alkylation of thiols often involve the use of alkyl halides in the presence of a base.

Experimental Workflow: General Thiol Alkylation

Caption: General workflow for the synthesis of this compound ethers.

Synthesis of Thioesters

Thioesters can be synthesized from thiols and acylating agents. A convenient method utilizes N-acylbenzotriazoles as mild S-acylating agents, which react with thiols under gentle conditions to produce thioesters in good yields.[2]

Experimental Protocol: General Synthesis of Thiol Esters using N-Acylbenzotriazoles

-

Dissolve the N-acylbenzotriazole in a suitable solvent such as dichloromethane.

-

Add the thiol (e.g., this compound) to the solution.

-

Add triethylamine to the reaction mixture to facilitate the reaction.

-

Stir the reaction at room temperature until completion.

-

Isolate the thioester product through standard workup procedures.[2]

Physicochemical Properties of this compound Derivatives

The physicochemical properties of this compound derivatives are influenced by the nature of the substituents. Limited quantitative data is available in the public domain for specific derivatives. However, general trends can be inferred from related compounds.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Refractive Index |

| 3-Isopropylaniline | C₉H₁₃N | 135.21 | Liquid | 117-118 @ 18 mmHg[1] | - |

| 3-(Methylthio)aniline | C₇H₉NS | 139.22 | Liquid | 163-165 @ 16 mmHg | n20/D 1.637 |

Note: Data for directly substituted this compound derivatives is limited. The table includes data for closely related structures to provide context.

Biological Activities and Potential Applications

The biological activities of this compound derivatives are not extensively documented. However, the broader classes of thiophenol and thiophene derivatives have shown a wide range of pharmacological effects, suggesting potential avenues for research into this compound-based compounds.

Antimicrobial and Antifungal Activity

Phenolic compounds and their derivatives are known to possess antimicrobial properties.[3][4] The mechanism of action often involves the disruption of bacterial cell membranes. While specific studies on this compound derivatives are lacking, their structural similarity to other antimicrobial phenols suggests they could be promising candidates for antimicrobial drug discovery. Thiophene derivatives have also been evaluated for their antibacterial and antifungal activities, with some compounds showing promising results.[5]

Anticancer Activity

Phenolic compounds derived from marine sources have demonstrated anticancer activities.[6] The proposed mechanisms often involve the induction of apoptosis in cancer cells. Furthermore, various thiophene derivatives have been synthesized and evaluated for their anticancer properties, with some exhibiting significant cytotoxic effects against various cancer cell lines.[7] The structural features of this compound could be exploited to design novel anticancer agents.

Enzyme Inhibition

Derivatives of pyrazolo[4,3-d]pyrimidines containing an isopropyl group have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[8] This highlights the potential for incorporating the this compound scaffold into the design of novel enzyme inhibitors.

Signaling Pathway: Potential Role of CDK Inhibition in Cancer Therapy

Caption: Hypothetical signaling pathway illustrating the potential anticancer effect of a this compound derivative acting as a CDK inhibitor.

Conclusion and Future Directions

The available literature on the derivatives of this compound is currently limited. However, the synthetic accessibility of this scaffold and the diverse biological activities observed in related thiophenol and thiophene compounds suggest that this is a promising area for future research. Further exploration into the synthesis of a broader range of derivatives and systematic evaluation of their physicochemical and biological properties are warranted. Such studies could uncover novel therapeutic agents for a variety of diseases, including infectious diseases and cancer. The data and protocols presented in this guide provide a foundational resource for initiating such research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]

- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Isopropylthiophenol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylthiophenol, a member of the substituted aromatic thiol family, presents a unique molecular scaffold with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive thiol group and a lipophilic isopropyl substituent on the benzene ring, suggests a capacity for diverse chemical transformations and biological interactions. Despite the growing interest in thiophenol derivatives for drug discovery and materials science, this compound remains a relatively understudied isomer compared to its para-counterpart, 4-isopropylthiophenol. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, spectroscopic characterization, and potential biological activities. Due to the limited specific research on the 3-isomer, this review also draws upon data from closely related analogs to infer its properties and potential applications, highlighting key areas for future investigation.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis would likely begin with 3-isopropylbenzenesulfonamide, which can be prepared from 3-isopropylaniline. The sulfonamide can then be reduced to this compound.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would need to be optimized, but a general procedure based on the reduction of a benzenesulfonamide is as follows:

-

Preparation of 3-Isopropylbenzenesulfonamide: 3-Isopropylaniline is diazotized with sodium nitrite and hydrochloric acid at 0-5 °C. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield 3-isopropylbenzenesulfonyl chloride. Subsequent reaction with ammonia affords 3-isopropylbenzenesulfonamide.

-

Reduction to this compound: The 3-isopropylbenzenesulfonamide is suspended in a suitable solvent, such as aqueous ethanol. A reducing agent, such as zinc dust and sulfuric acid, is added portionwise while controlling the reaction temperature. The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC). After cooling, the product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Spectroscopic and Physicochemical Properties

Specific spectroscopic data for this compound is not available in the public domain. However, the expected spectral characteristics can be predicted based on the known properties of thiophenols and the data for the analogous compound, 3-isopropylphenol.

Table 1: Predicted and Analogous Spectroscopic Data

| Property | Predicted/Analogous Data for this compound | Source/Basis |

| ¹H NMR | δ (ppm): ~1.2 (d, 6H, -CH(CH ₃)₂), ~2.9 (sept, 1H, -CH (CH₃)₂), ~3.4 (s, 1H, -SH ), ~7.0-7.3 (m, 4H, Ar-H ) | General chemical shifts for isopropyl and thiophenol protons. |

| ¹³C NMR | δ (ppm): ~24 (-CH(C H₃)₂), ~34 (-C H(CH₃)₂), ~125-130 (Ar-C H), ~130 (Ar-C -S), ~149 (Ar-C -C(CH₃)₂) | Based on data for 3-isopropylphenol and general aromatic shifts. |

| IR (cm⁻¹) | ~2550 (S-H stretch), ~3050-3100 (Ar C-H stretch), ~2850-2960 (Alkyl C-H stretch), ~1580, 1480 (Ar C=C stretch) | Characteristic vibrational frequencies for functional groups. |

| Mass Spec. | M⁺ at m/z 152. Fragmentation may show loss of CH₃ (m/z 137) and SH (m/z 119). | Based on molecular weight and common fragmentation patterns. |

| Appearance | Colorless to pale yellow liquid with a characteristic thiol odor. | General property of thiophenols. |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | General property of thiophenols. |

Reactivity and Potential Reactions

This compound is expected to exhibit reactivity typical of aromatic thiols. The thiol group is nucleophilic and can participate in a variety of reactions.

Key Reactions:

-

Oxidation: Can be oxidized to the corresponding disulfide, bis(3-isopropylphenyl) disulfide, under mild oxidizing conditions.

-

Alkylation and Acylation: The thiol proton is acidic and can be deprotonated with a base to form a thiolate, which is a strong nucleophile. This thiolate can react with alkyl halides or acyl chlorides to form thioethers and thioesters, respectively.

-

Michael Addition: As a soft nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.

-

Metal Complexation: The sulfur atom can coordinate with various metal ions, forming metal-thiolate complexes.

Figure 2: Potential reactions of this compound.

Biological Activity and Drug Development Potential

There is currently no published research specifically investigating the biological activities of this compound. However, the broader class of thiophenol derivatives has been explored for a range of pharmacological applications. Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their diverse biological attributes[2].

Potential Areas of Investigation:

-

Antioxidant Activity: Phenolic and thiophenolic compounds are known for their antioxidant properties. The electron-donating nature of the thiol group could enable this compound to act as a radical scavenger.

-

Enzyme Inhibition: The thiol group can interact with the active sites of various enzymes, particularly metalloenzymes or those with cysteine residues in their active sites. This suggests potential as an inhibitor for enzymes implicated in various diseases.

-

Antimicrobial and Anticancer Activity: Numerous sulfur-containing heterocyclic compounds have demonstrated antimicrobial and anticancer properties. The lipophilic isopropyl group might enhance cell membrane permeability, potentially leading to cytotoxic effects in cancer cells or antimicrobial activity. Structure-activity relationship studies on other thiophene derivatives have shown that substitutions on the ring can significantly influence their biological effects[3][4][5][6][7].

Given the lack of direct data, a logical workflow for investigating the biological potential of this compound would involve initial screening for various activities.

Figure 3: Workflow for biological evaluation.

Signaling Pathway Interactions

As there is no research on the biological activity of this compound, its interaction with specific signaling pathways is entirely speculative. However, based on the known activities of other thiophenol and antioxidant compounds, several pathways could be of interest for future studies. For example, compounds with antioxidant properties can modulate pathways sensitive to redox status, such as the NF-κB and MAPK signaling cascades. If this compound or its derivatives show anticancer activity, investigating their effects on pathways involved in cell cycle regulation, apoptosis (e.g., caspase activation), and proliferation (e.g., PI3K/Akt pathway) would be crucial.

Conclusion and Future Directions

This compound is a chemical entity with clear potential for applications in synthesis and medicinal chemistry, yet it remains largely unexplored. This review has summarized the likely synthetic approaches and predicted physicochemical properties based on the available literature for related compounds. The complete absence of studies on its biological activity represents a significant knowledge gap.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthetic protocol for this compound.

-

Performing comprehensive spectroscopic characterization (NMR, IR, MS) to provide a confirmed dataset for this compound.

-

Conducting broad in vitro screening to identify any significant biological activities (antioxidant, enzyme inhibition, antimicrobial, anticancer).

-

If promising activities are found, elucidating the mechanism of action, including its effects on relevant signaling pathways, and exploring structure-activity relationships through the synthesis and testing of derivatives.

This in-depth technical guide serves as a foundational document to stimulate and guide future research into the properties and applications of this compound, a molecule that holds promise for advancements in both chemistry and pharmacology.

References

- 1. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Structure-activity relationships analysis of thienorphine and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Isopropylthiophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-isopropylthiophenol from 3-isopropylphenol via the Newman-Kwart rearrangement. This method is a reliable and general procedure for converting phenols to their corresponding thiophenols.[1] The process involves three main steps: the formation of an O-aryl thiocarbamate, its thermal rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis to yield the desired thiophenol.[1][2]

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step process starting from commercially available 3-isopropylphenol.

-

Step 1: Synthesis of O-(3-Isopropylphenyl) dimethylthiocarbamate 3-Isopropylphenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding O-aryl thiocarbamate. This reaction is typically performed at low temperatures to control its exothermicity.

-

Step 2: Newman-Kwart Rearrangement to S-(3-Isopropylphenyl) dimethylthiocarbamate The isolated O-(3-isopropylphenyl) dimethylthiocarbamate undergoes a thermal rearrangement to yield the S-(3-isopropylphenyl) dimethylthiocarbamate. This intramolecular reaction generally requires high temperatures, often in the range of 200-300 °C.[2]

-

Step 3: Hydrolysis to this compound The S-aryl thiocarbamate is hydrolyzed under basic conditions to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on a representative scale.

| Parameter | Step 1: O-Aryl Thiocarbamate Formation | Step 2: Newman-Kwart Rearrangement | Step 3: Hydrolysis of S-Aryl Thiocarbamate |

| Starting Material | 3-Isopropylphenol | O-(3-Isopropylphenyl) dimethylthiocarbamate | S-(3-Isopropylphenyl) dimethylthiocarbamate |

| Key Reagents | N,N-Dimethylthiocarbamoyl chloride, Sodium Hydride | Heat | Potassium Hydroxide, Ethylene Glycol |

| Solvent | Tetrahydrofuran (THF) | None (neat) | Water, Ethylene Glycol |

| Reaction Temperature | 0-12 °C | 270-275 °C | Reflux |

| Reaction Time | 30-40 minutes | 45 minutes | 1 hour |

| Typical Yield | 68-73% | Assumed quantitative | 71-80% |

| Product Molecular Formula | C12H17NOS | C12H17NOS | C9H12S |

| Product Molecular Weight | 223.34 g/mol | 223.34 g/mol | 152.26 g/mol |

Experimental Protocols

Step 1: Synthesis of O-(3-Isopropylphenyl) dimethylthiocarbamate

Materials:

-

3-Isopropylphenol

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylthiocarbamoyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

10% Potassium hydroxide solution

-

Benzene

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Methanol (absolute)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (e.g., 0.22 moles) to anhydrous THF (e.g., 200 mL).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-isopropylphenol (e.g., 0.2 moles) in anhydrous THF (e.g., 50 mL) to the suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0-12 °C.

-

Add a solution of N,N-dimethylthiocarbamoyl chloride (e.g., 0.201 moles) in anhydrous THF (e.g., 40 mL) dropwise over 20-30 minutes, ensuring the temperature does not exceed 12 °C.[1]

-

After the addition, remove the cooling bath and continue stirring for an additional 10 minutes.

-

Make the reaction mixture alkaline by adding 50 mL of 10% potassium hydroxide solution.[1]

-

Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of benzene.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from absolute methanol to yield O-(3-isopropylphenyl) dimethylthiocarbamate as colorless crystals. The expected yield is in the range of 68-73%.[1]

Step 2: Newman-Kwart Rearrangement to S-(3-Isopropylphenyl) dimethylthiocarbamate

Materials:

-

O-(3-Isopropylphenyl) dimethylthiocarbamate

Procedure:

-

Place the O-(3-isopropylphenyl) dimethylthiocarbamate (e.g., 0.1 moles) in a 250 mL flask fitted with a diffusion tube and purged with nitrogen.[1]

-

Heat the flask in a salt bath to 270-275 °C for 45 minutes.[1] The rearrangement is generally a clean, intramolecular process.

-

After 45 minutes, remove the flask from the heat and allow it to cool to room temperature. The product, S-(3-isopropylphenyl) dimethylthiocarbamate, is typically used in the next step without further purification.

Step 3: Hydrolysis to this compound

Materials:

-

S-(3-Isopropylphenyl) dimethylthiocarbamate (from Step 2)

-

Potassium hydroxide

-

Ethylene glycol

-

Water

-

Ice

-

Chloroform

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

To the flask containing the cooled S-(3-isopropylphenyl) dimethylthiocarbamate, add a solution of potassium hydroxide (e.g., 0.15 moles) in water (e.g., 10 mL) and ethylene glycol (e.g., 75 mL).[1]

-

Replace the diffusion tube with a condenser and heat the mixture to reflux for 1 hour.[1]

-

After reflux, cool the reaction mixture and pour it onto 150 g of ice.

-

Once the ice has melted, transfer the mixture to a separatory funnel and wash twice with 150 mL portions of chloroform. Discard the chloroform layers.[1]

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer three times with 75 mL portions of chloroform.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by distillation under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound. The expected yield is between 71-80%.[1]

Visualizations

Signaling Pathway of the Newman-Kwart Rearrangement

Caption: Synthetic pathway for this compound via Newman-Kwart rearrangement.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols: 3-Isopropylthiophenol as a Nucleophile in Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-isopropylthiophenol as a nucleophile in various substitution reactions, which are crucial for the synthesis of novel chemical entities in drug discovery and materials science. The protocols detailed below are based on established methodologies for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Introduction

This compound is a versatile sulfur-containing nucleophile employed in the formation of carbon-sulfur bonds, a key structural motif in many biologically active compounds and functional materials. Its isopropyl group provides steric bulk and alters electronic properties compared to unsubstituted thiophenol, influencing reactivity and the properties of the resulting aryl thioether products. This document outlines detailed protocols for two primary classes of substitution reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed C-S Cross-Coupling.